physical and chemical properties of cumyl trichloroacetimidate
physical and chemical properties of cumyl trichloroacetimidate
An In-Depth Technical Guide to Cumyl Trichloroacetimidate
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups and efficient alkylating agents is paramount. Among the diverse reagents available, O-alkyl trichloroacetimidates stand out for their unique reactivity and versatility.[1][2] This guide focuses on a particularly valuable member of this class: 2-phenylpropan-2-yl 2,2,2-trichloroacetimidate, commonly known as cumyl trichloroacetimidate.
The significance of cumyl trichloroacetimidate lies in its ability to serve as an excellent precursor to the highly stable cumyl carbocation. This property allows it to act as a potent electrophile for the alkylation of various nucleophiles, most notably carboxylic acids, under remarkably mild conditions.[3][4] It is frequently employed for the installation of the cumyl protecting group, which offers distinct advantages in multistep synthesis, especially where acid-labile functionalities must be preserved during deprotection steps.[5][6] This guide provides an in-depth exploration of the , its reactivity profile, practical applications, and established experimental protocols for its synthesis and use.
Physical and Chemical Properties
Cumyl trichloroacetimidate is characterized by the physical and chemical properties that dictate its handling, storage, and reactivity in synthetic applications.
| Property | Value |
| Chemical Name | 2-phenylpropan-2-yl 2,2,2-trichloroethanimidate[7] |
| Synonyms | Cumyl trichloroacetimidate, 2,2,2-Trichloroacetimidic Acid 2-Phenylpropan-2-yl Ester |
| CAS Number | 147221-33-8[7] |
| Molecular Formula | C₁₁H₁₂Cl₃NO[7] |
| Molecular Weight | 280.58 g/mol [7] |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid |
| Storage | Store in a cool, dry place under an inert atmosphere. Refrigeration (2-8°C) is recommended to prevent degradation. It is sensitive to moisture and strong acids. |
Chemical Reactivity and Mechanistic Insights
The utility of cumyl trichloroacetimidate is rooted in its unique chemical reactivity, which is dominated by the facile formation of a stabilized carbocation.
Core Reactivity: Trichloroacetimidates are powerful alkylating agents when activated by a Brønsted or Lewis acid.[2][8] The driving force for their reactions is the transformation of the relatively unstable imidate into the highly stable trichloroacetamide byproduct.[9]
Mechanism of Action: The key to the reactivity of cumyl trichloroacetimidate is its ability to generate the cumyl cation, a tertiary benzylic carbocation that is highly stabilized by resonance and hyperconjugation. The reaction is typically initiated by protonation of the imine nitrogen by an acid. This acid can be an external catalyst or, in many cases, the substrate itself, such as a carboxylic acid.[3][4] This "symbiotic activation" allows the reaction to proceed without the need for a strong, exogenous acid promoter, which is a significant advantage when working with sensitive substrates.[3][10]
Following protonation, the molecule undergoes C-O bond cleavage to release the stable cumyl carbocation and the neutral trichloroacetamide molecule. The carbocation is then rapidly trapped by a nucleophile (e.g., a carboxylate anion) to form the final alkylated product.
Figure 1: General mechanism of promoter-free esterification.
Applications in Organic Synthesis
The primary application of cumyl trichloroacetimidate is in the protection of carboxylic acids and the formation of cumyl ethers.
Cumyl Ester Formation (Carboxylic Acid Protection)
Cumyl esters serve as valuable protecting groups for carboxylic acids, particularly in peptide synthesis.[5][11] They provide an attractive alternative to the more common tert-butyl esters.[12]
Key Advantages:
-
Mild Installation: Cumyl esters can be formed under neutral or very mild acidic conditions using cumyl trichloroacetimidate, avoiding the strongly acidic conditions often required for other methods.[3] This is compatible with a wide range of sensitive functional groups.[10]
-
Selective Cleavage: While stable to many reaction conditions, the cumyl group can be cleaved via hydrogenolysis, which allows for the deprotection of the C-terminus while keeping other acid-labile groups (like Boc or TBS) intact.[5][6]
This promoter-free esterification has been demonstrated with various carboxylic acids, showcasing the reagent's broad applicability.[3][4]
Experimental Protocols
Synthesis of Cumyl Trichloroacetimidate
The synthesis of trichloroacetimidates is generally achieved through the base-catalyzed addition of an alcohol to trichloroacetonitrile.[9][13] An optimized protocol aims to produce a clean product that can often be used without chromatographic purification, which can lead to decomposition.[9]
Figure 2: Workflow for synthesizing cumyl trichloroacetimidate.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add cumyl alcohol (1.0 eq).
-
Solvent and Reagents: Add a non-polar solvent such as heptane or hexane, followed by trichloroacetonitrile (~1.5 eq).[9] Cool the mixture to 0°C in an ice bath.
-
Initiation: Slowly add a catalytic amount of a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (~5 mol%), dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0°C. The reaction progress can be monitored by TLC or by observing the mixture, which often goes from turbid to clear upon completion.[9]
-
Workup: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cumyl trichloroacetimidate, which is often of sufficient purity for subsequent steps.
Safety and Handling
Cumyl trichloroacetimidate, like other trichloroacetimidates and their precursors, requires careful handling due to its potential toxicity and reactivity.
-
Hazards: Trichloroacetimidates are generally classified as harmful or toxic if swallowed, inhaled, or in contact with skin. They can cause skin and serious eye irritation.[14] The precursor, trichloroacetonitrile, is also highly toxic.
-
Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid breathing vapors or mist.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Store the compound in a tightly sealed container under an inert atmosphere and in a refrigerator to ensure stability.
-
References
-
Respondek, T., Cueny, E., & Kodanko, J. J. (2012). Cumyl Ester as the C-Terminal Protecting Group in the Enantioselective Alkylation of Glycine Benzophenone Imine. Organic Letters, 14(1), 150–153. [Link][5][6]
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ResearchGate. (2025). Cumyl Ester as the C-Terminal Protecting Group in the Enantioselective Alkylation of Glycine Benzophenone Imine | Request PDF. [Link][12]
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PubMed. (2012). Cumyl ester as the C-terminal protecting group in the enantioselective alkylation of glycine benzophenone imine. Organic Letters. [Link][11]
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ACS Publications. (2011). Cumyl Ester as the C-Terminal Protecting Group in the Enantioselective Alkylation of Glycine Benzophenone Imine. Organic Letters. [Link][6]
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Chisholm, J. D., et al. (2019). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. The Journal of Organic Chemistry. [Link][10]
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National Institutes of Health. (2019). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. The Journal of Organic Chemistry. [Link][3]
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Chisholm, J. D., et al. (2021). Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. Molecules. [Link][4]
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LookChem. (n.d.). Cas 98946-18-0,tert-Butyl 2,2,2-trichloroacetimidate. [Link]
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Cuvillier Verlag Göttingen. (n.d.). Novel Trichloroacetimidates and their Reactions. [Link][13]
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ACS Publications. (2019). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry. [Link]
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Syracuse University SURFACE. (n.d.). Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. [Link][8]
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Pharmaffiliates. (n.d.). CAS No : 98946-18-0 | Product Name : Tert-Butyl 2,2,2-trichloroacetimidate. [Link]
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ACS Petroleum Research Fund. (n.d.). Acid Catalyzed Alkylation Reactions of Trichloroacetimidates. [Link][2]
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ResearchGate. (n.d.). Synthesis of trichloroacetimidates. [Link]
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PubChem. (n.d.). 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate. [Link][7]
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MPG.PuRe. (n.d.). An Empirical Understanding of the Glycosylation Reaction. [Link]
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PubMed. (2022). Slow glycosylation: Activation of trichloroacetimidates under mild conditions using lithium salts and the role of counterions. Carbohydrate Research. [Link]
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PubChem. (n.d.). Benzyl 2,2,2-trichloroacetimidate. [Link][14]
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